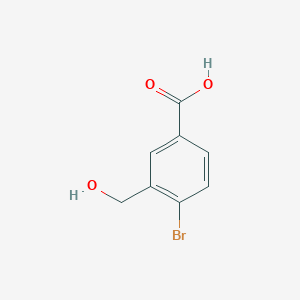

4-Bromo-3-(hydroxymethyl)benzoic acid

Overview

Description

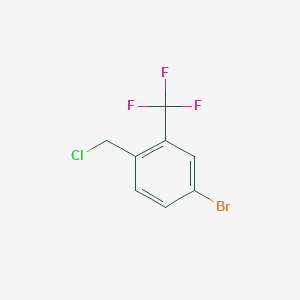

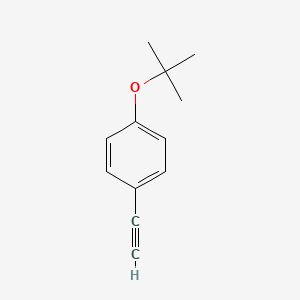

4-Bromo-3-(hydroxymethyl)benzoic acid is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.05 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a hydroxymethyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications

Structural and Reactivity Analysis

- Chemical Reactivity and Vibrational Analysis : A study explored the structure, vibrational analysis, and chemical reactivity descriptors of a closely related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, via Density Functional Theory (DFT). This research offers insights into the molecule's reactivity, including ionization energy, hardness, electrophilicity, and more, providing a foundational understanding for applications in synthesis and material science (Yadav et al., 2022).

Environmental Remediation

- Ionic Liquid-Based Molecularly Imprinted Polymers (MIPs) : The removal of emerging contaminants (ECs) like 4-Hydroxy benzoic acid, a structurally similar compound, using ionic liquid-based MIPs @ graphene oxide composites, was investigated. This study outlines the design and validation of composites for higher efficiency in contaminant removal, hinting at potential applications for related compounds in environmental clean-up (Das et al., 2021).

Catalysis and Synthesis

- Xerogel-Sequestered Selenoxide Catalyst for Brominations : A selenoxide catalyst, encapsulated in a xerogel, demonstrated enhanced performance in the bromination of organic substrates using NaBr and H2O2. This catalysis research may offer pathways for the development of novel synthetic routes involving brominated compounds like 4-Bromo-3-(hydroxymethyl)benzoic acid (Bennett et al., 2008).

Safety and Hazards

4-Bromo-3-(hydroxymethyl)benzoic acid is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that bromobenzoic acids can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways .

Pharmacokinetics

It’s known that benzoic acid derivatives generally have high gi absorption and are bbb permeant .

Result of Action

It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level .

Action Environment

The action of 4-Bromo-3-(hydroxymethyl)benzoic acid can be influenced by various environmental factors. For instance, its stability can be affected by moisture . Moreover, it’s known that the compound should be stored in a dry, room temperature environment .

Properties

IUPAC Name |

4-bromo-3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHGQEFOBYVUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704390 | |

| Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790230-04-5 | |

| Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.